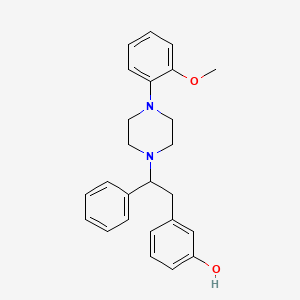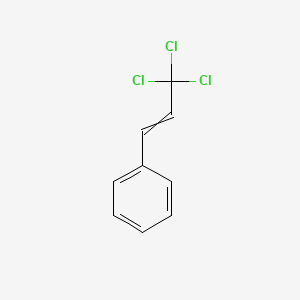
(3,3,3-Trichloro-1-propenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3,3-Trichloro-1-propenyl)benzene is an organic compound with the molecular formula C9H7Cl3. It is also known by other names such as (3,3,3-Trichloroprop-1-en-1-yl)benzene and Benzene, (3,3,3-trichloro-1-propen-1-yl)- . This compound is characterized by the presence of a benzene ring attached to a trichlorinated propenyl group, making it a chlorinated aromatic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,3-Trichloro-1-propenyl)benzene typically involves the chlorination of propenylbenzene. One common method includes the reaction of propenylbenzene with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the trichlorinated product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The chlorination reaction is carefully monitored to prevent over-chlorination and to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(3,3,3-Trichloro-1-propenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of partially or fully dechlorinated products.
Oxidation: Formation of carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
(3,3,3-Trichloro-1-propenyl)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds
Mecanismo De Acción
The mechanism of action of (3,3,3-Trichloro-1-propenyl)benzene involves its interaction with various molecular targets. The trichlorinated propenyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects. The exact molecular pathways and targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,3,5-Trichlorobenzene
Comparison
(3,3,3-Trichloro-1-propenyl)benzene is unique due to the presence of the propenyl group attached to the benzene ring, which differentiates it from other trichlorobenzenes that have chlorine atoms directly attached to the benzene ring. This structural difference influences its reactivity and applications. For example, while trichlorobenzenes are primarily used as solvents and intermediates in chemical synthesis, this compound has more specialized applications in organic synthesis and research .
Propiedades
Número CAS |
60504-00-9 |
|---|---|
Fórmula molecular |
C9H7Cl3 |
Peso molecular |
221.5 g/mol |
Nombre IUPAC |
3,3,3-trichloroprop-1-enylbenzene |
InChI |
InChI=1S/C9H7Cl3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-7H |
Clave InChI |
NUDSHVLUIKPZLF-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(Cl)(Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)C=CC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



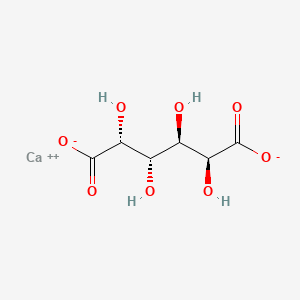
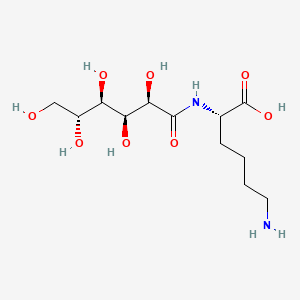
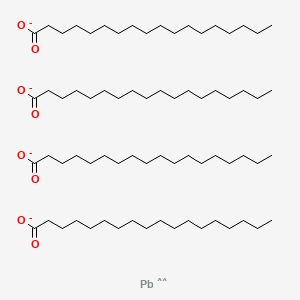

![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[[(3S)-3-amino-2-oxopiperidin-1-yl]methyl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12641580.png)
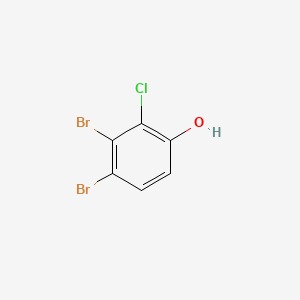
![1-Methyl-2-(6-methyl-benzo[1,3]dioxol-5-yl)-ethylamine](/img/structure/B12641596.png)
![6-Thia-9-azaspiro[4.6]undecan-10-one](/img/structure/B12641610.png)

![1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12641621.png)
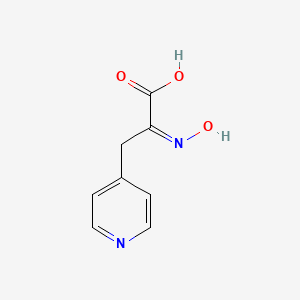
![sodium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12641639.png)
